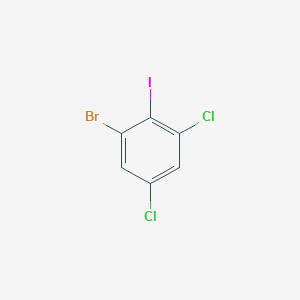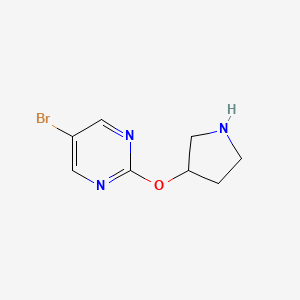
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine
Übersicht
Beschreibung
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a chemical compound that has gained significance in scientific research. It has a molecular formula of C8H10BrN3O and a molecular weight of 244.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
5-Bromopyrimidine, a related compound, has been studied for its reactivity. It has been found to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Physical and Chemical Properties Analysis
This compound has a boiling point of 367.559ºC at 760 mmHg and a density of 1.556 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antiviral and Antitumor Applications
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine and its derivatives have been studied for various scientific applications, particularly focusing on antiviral and antitumor activities. These compounds, through structural modifications, exhibit significant biological activities against a range of viruses and cancer cells, demonstrating the potential for therapeutic applications.
Antiviral Activity
Research has identified C-5 substituted analogues of tubercidin, including 5-bromo derivatives, as possessing substantial antiviral properties against RNA viruses. These derivatives have shown inhibitory effects on virus multiplication and cell growth, highlighting their potential as antiviral agents (Bergstrom et al., 1984). Another study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibition of retrovirus replication, emphasizing the antiretroviral activity of 5-bromo derivatives (Hocková et al., 2003).
Antitumor Activity
The structural modification of this compound and related compounds has also been explored for antitumor applications. A novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, which includes derivatives of 5-bromo pyrimidines, has been synthesized. These compounds exhibited potent antitumor activity by inhibiting purine biosynthesis and showing selectivity for high affinity folate receptors and the proton-coupled folate transporter, essential for cellular entry and activity against tumors (Wang et al., 2010).
Chemical Synthesis and Characterization
In addition to biological applications, this compound serves as a key intermediate in chemical synthesis, contributing to the development of novel heterocyclic compounds and alkaloids.
Synthesis of Heterocyclic Compounds
A novel route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives has been developed, using 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine as a starting material. This method showcases the utility of bromo-substituted pyrimidines in synthesizing heterocyclic systems with potential biological activities (Rahimizadeh et al., 2007).
Characterization and Molecular Docking
Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV–Vis analyses, have been conducted on 5-bromo-2-hydroxy pyrimidine to understand its molecular geometry, electronic properties, and potential for molecular docking applications. These studies contribute to the deeper understanding of the compound's chemical properties and interactions, facilitating its application in drug design and development (Chandralekha et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-pyrrolidin-3-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLUWWFOZOXWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659473 | |
| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-82-3 | |
| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


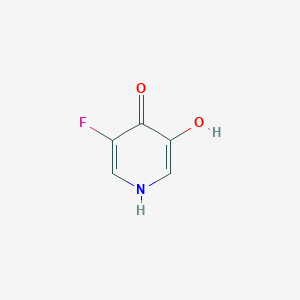

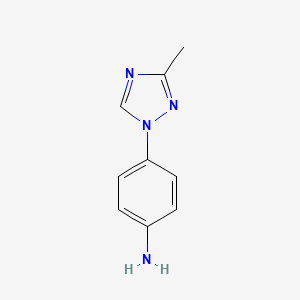
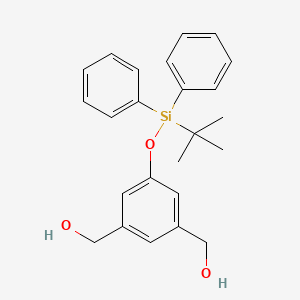
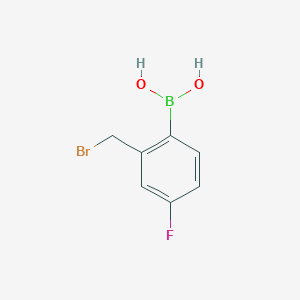
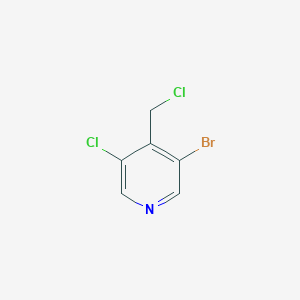


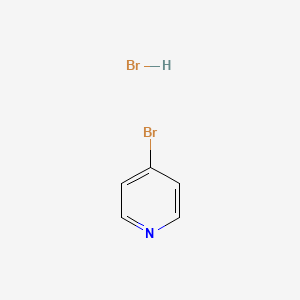
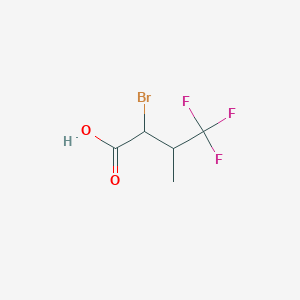
![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)
